Ivermectin Impurity H

Description

Properties

IUPAC Name |

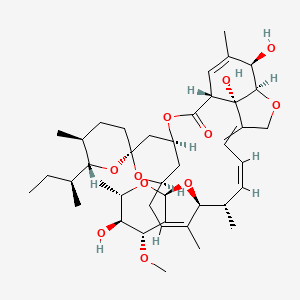

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWNAYSYRQBV-DQDVCMNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ivermectin Impurity H: A Deep Dive into its Origin and Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin Impurity H, a critical impurity to monitor during the manufacturing and storage of the widely used antiparasitic agent, ivermectin. Understanding the genesis of this impurity is paramount for ensuring the quality, safety, and efficacy of ivermectin drug products. This document delves into the chemical identity of Impurity H, its formation pathways, and the analytical methodologies employed for its characterization.

Chemical Profile of Ivermectin Impurity H

Ivermectin Impurity H is a structurally related impurity of ivermectin B1a, the major component of ivermectin. It is chemically identified as the monosaccharide derivative of ivermectin B1a.[1][2] The systematic name for this impurity is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][][4]

| Parameter | Value | Reference |

| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | |

| Synonyms | Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide | |

| CAS Number | 71837-27-9 | |

| Molecular Formula | C41H62O11 | |

| Molecular Weight | 730.94 g/mol |

Origin and Formation Pathway

Ivermectin Impurity H is primarily formed as a degradation product of ivermectin. The principal mechanism for its formation is the acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar moieties in the ivermectin molecule.

Ivermectin possesses a disaccharide chain attached to its macrocyclic lactone core. This sugar chain is susceptible to cleavage under acidic conditions. The hydrolysis reaction results in the removal of the terminal oleandrose sugar, leaving a single oleandrose sugar attached to the aglycone, thereby forming the monosaccharide derivative, Ivermectin Impurity H.

Several factors can influence the rate of formation of Impurity H, including:

-

pH: The degradation of ivermectin is significantly accelerated in acidic environments. The optimal pH for ivermectin's stability is around 6.3.

-

Temperature: As with most chemical reactions, elevated temperatures can increase the rate of hydrolytic degradation.

-

Presence of Catalysts: Acidic catalysts will promote the hydrolysis of the glycosidic linkage.

While Impurity H is predominantly a degradation product, it could potentially also arise as a process-related impurity if acidic conditions are employed during the synthesis or purification of ivermectin.

Below is a diagram illustrating the formation pathway of Ivermectin Impurity H from Ivermectin B1a.

Caption: Formation of Ivermectin Impurity H via acid-catalyzed hydrolysis.

Experimental Protocols for Forced Degradation Studies

To investigate the formation of degradation products like Impurity H, forced degradation studies are conducted on the ivermectin drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

General Protocol for Acidic Forced Degradation:

-

Sample Preparation: Prepare a solution of ivermectin in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Condition: Add a specific concentration of an acid (e.g., 0.1 N HCl) to the ivermectin solution.

-

Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).

-

Analysis: Analyze the stressed sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.

The workflow for a typical forced degradation study is depicted below.

Caption: General workflow for forced degradation studies of ivermectin.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation, identification, and quantification of ivermectin and its impurities. A stability-indicating HPLC method should be able to resolve Ivermectin Impurity H from the parent drug and other potential impurities.

Typical HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic elution mode. |

| Detector | UV detector, typically at a wavelength of around 245 nm. |

| Column Temperature | Controlled, for example, at 30°C or 40°C. |

The identity of Impurity H can be confirmed by comparing its retention time with that of a qualified reference standard. Further structural elucidation can be achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

Ivermectin Impurity H is a critical degradation product of ivermectin, formed primarily through acid-catalyzed hydrolysis of the disaccharide side chain. Its formation is a key indicator of the stability of the ivermectin drug substance and product. A thorough understanding of its formation pathway and the implementation of robust, stability-indicating analytical methods are essential for controlling its levels and ensuring the quality and safety of ivermectin-containing pharmaceuticals. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of ivermectin.

References

In-Depth Technical Guide: Ivermectin Impurity H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin Impurity H, a notable substance in the quality control and safety profiling of the widely-used antiparasitic agent, Ivermectin. This document outlines its core physicochemical properties and presents a detailed experimental protocol for its molecular weight determination, a critical parameter in its identification and characterization.

Core Data Presentation

The quantitative data for Ivermectin Impurity H is summarized in the table below, providing a clear reference for its fundamental properties.

| Parameter | Value | References |

| Chemical Name | 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | [1][2][3][][5] |

| Synonyms | Ivermectin B1a Mono-Sugar Derivative | |

| CAS Number | 71837-27-9 | |

| Molecular Formula | C41H62O11 | |

| Molecular Weight | 730.9 g/mol (average of reported values: 730.9, 730.92, 730.94) |

Experimental Protocol: Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The accurate determination of the molecular weight of Ivermectin Impurity H is paramount for its unequivocal identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this purpose, offering high sensitivity and specificity. The following protocol describes a typical workflow for this analysis.

1. Objective:

To determine the accurate molecular weight of Ivermectin Impurity H using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Materials and Reagents:

-

Ivermectin Impurity H reference standard

-

Ivermectin bulk drug substance for impurity profiling

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (for mobile phase modification)

-

Standard 2 mL LC-MS vials with septa

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) equipped with an electrospray ionization (ESI) source

-

Analytical column suitable for the separation of Ivermectin and its impurities (e.g., C18 column)

4. Sample Preparation:

-

Standard Solution: Accurately weigh a small amount of Ivermectin Impurity H reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.

-

Sample Solution: Prepare a solution of the Ivermectin bulk drug substance in the same solvent at a concentration that allows for the detection of impurities.

-

Filter the solutions through a 0.22 µm syringe filter into LC-MS vials to remove any particulate matter.

5. LC-MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample and standard solutions into the HPLC system.

-

Perform a gradient elution to separate Ivermectin Impurity H from the active pharmaceutical ingredient (API) and other impurities. A typical mobile phase could consist of a mixture of water and acetonitrile with 0.1% formic acid.

-

Monitor the separation using the UV detector.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed to the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode, as Ivermectin and its analogues readily form protonated molecules ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺).

-

Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1200) to detect the molecular ion of Ivermectin Impurity H.

-

6. Data Analysis:

-

Identify the peak corresponding to Ivermectin Impurity H in the total ion chromatogram (TIC) by comparing its retention time with that of the reference standard.

-

Extract the mass spectrum for this peak.

-

Determine the mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule ([M+H]⁺) or other adducts.

-

Calculate the molecular weight of the neutral molecule by subtracting the mass of the adduct ion (e.g., H⁺ ≈ 1.0078 Da).

Visualizations

The following diagram illustrates the general workflow for the determination of the molecular weight of a pharmaceutical impurity using LC-MS.

References

An In-depth Technical Guide on the Structural Elucidation of Ivermectin Impurity H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ivermectin Impurity H. Ivermectin, a potent anti-parasitic agent, is a semi-synthetic derivative of avermectin, a macrocyclic lactone.[1] During its synthesis and storage, various impurities can arise, which require thorough characterization to ensure the quality, safety, and efficacy of the final drug product. Ivermectin Impurity H is a known related substance of Ivermectin.

Ivermectin Impurity H: Identification and Properties

Ivermectin Impurity H is identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Systematic Name | (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | PubChem[5] |

| CAS Number | 71837-27-9 | Pharmaffiliates, GLP Pharma Standards |

| Molecular Formula | C41H62O11 | Pharmaffiliates, PubChem |

| Molecular Weight | 730.92 g/mol | Pharmaffiliates, PubChem |

Experimental Protocols for Structural Elucidation

The structural elucidation of Ivermectin Impurity H involves a multi-step process encompassing isolation, separation, and characterization using various analytical techniques.

Isolation and Separation

Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for isolating Ivermectin Impurity H from the bulk drug substance.

Experimental Protocol: Preparative HPLC

-

Instrumentation: A preparative HPLC system equipped with a pump, a UV detector, and a fraction collector.

-

Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 10 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A common mobile phase composition is water:acetonitrile (30:70, v/v).

-

Flow Rate: A flow rate of approximately 1.0 mL/min is suitable for analytical scale, which would be scaled up for preparative purposes.

-

Detection: UV detection at 245 nm is appropriate for monitoring the elution of ivermectin and its impurities.

-

Sample Preparation: The bulk ivermectin sample is dissolved in a suitable solvent, such as methanol, at a high concentration for preparative scale injections.

-

Fraction Collection: Fractions corresponding to the peak of Impurity H are collected.

-

Post-Collection Processing: The collected fractions are concentrated using a rotary evaporator and then dried under high vacuum to yield the isolated impurity.

Structural Characterization

Once isolated, the structure of Impurity H is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap analyzer).

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Mass Analysis: Full scan mass spectra are acquired to determine the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which are crucial for structural elucidation.

-

Data Interpretation: The fragmentation pattern of Impurity H is compared with that of the parent ivermectin molecule to identify structural modifications.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD) is used to dissolve the isolated impurity.

-

Experiments: A suite of NMR experiments is conducted, including:

-

1D NMR: ¹H NMR to identify proton signals and ¹³C NMR to identify carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Presentation and Interpretation

The data obtained from the analytical techniques are compiled and interpreted to confirm the structure of Ivermectin Impurity H.

High-Performance Liquid Chromatography (HPLC) Data

The retention time of Ivermectin Impurity H will differ from that of the main ivermectin components (H2B1a and H2B1b) and other impurities under specific chromatographic conditions.

| Compound | Typical Retention Time (min) | Chromatographic Conditions |

| Ivermectin H2B1a | Varies | Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm). Mobile Phase: Gradient of water and acetonitrile/methanol. Flow Rate: 1.5 mL/min. Detection: 245 nm. |

| Ivermectin H2B1b | Varies | Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm). Mobile Phase: Gradient of water and acetonitrile/methanol. Flow Rate: 1.5 mL/min. Detection: 245 nm. |

| Ivermectin Impurity H | To be determined experimentally | As above |

Mass Spectrometry (MS) Data

The mass spectrum of Ivermectin Impurity H will show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 731.43 | Protonated molecule |

| [M+Na]⁺ | 753.41 | Sodium adduct |

| [M+NH₄]⁺ | 748.46 | Ammonium adduct |

| Fragment 1 | 569 | Loss of the monosaccharide unit |

| Fragment 2 | 307 | Spiroketal fragment resulting from McLafferty-type rearrangement of the aglycon |

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of Ivermectin Impurity H will show characteristic shifts and correlations that confirm its structure. The key differences compared to Ivermectin H2B1a would be the absence of signals corresponding to the second sugar unit (oleandrose) and the demethylation at the C5 position.

¹H NMR Characteristic Signals (Predicted)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Anomeric proton of the single sugar unit | ~4.5-5.0 | d |

| Olefinic protons | ~5.0-6.0 | m |

| Methine protons | ~3.0-4.5 | m |

| Methoxy protons | ~3.4-3.6 | s |

| Methyl protons | ~0.8-2.0 | m, d, t |

¹³C NMR Characteristic Signals (Predicted)

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C1) | ~170-175 |

| Olefinic carbons | ~115-140 |

| Anomeric carbon of the single sugar unit | ~95-105 |

| Carbons bearing oxygen | ~60-90 |

| Aliphatic carbons | ~10-50 |

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for Structural Elucidation

Caption: Workflow for the isolation and structural elucidation of Ivermectin Impurity H.

Relationship of Ivermectin Impurity H to Ivermectin H2B1a

References

A Technical Deep Dive: Unraveling the Key Differences Between Ivermectin and Its Monosaccharide Impurity H

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the broad-spectrum antiparasitic agent, Ivermectin, and its significant process impurity, Ivermectin Impurity H. By examining their chemical structures, mechanisms of action, and analytical differentiation, this document provides a comprehensive resource for researchers and professionals in drug development and quality control.

Chemical and Physical Properties

Ivermectin is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b, with the former being the major component. Ivermectin Impurity H is also known as Ivermectin B1a monosaccharide, which arises from the hydrolysis of the terminal oleandrose sugar from the Ivermectin B1a molecule.[1][2][3] This structural difference is the primary determinant of their distinct chemical and biological properties.

| Property | Ivermectin B1a | Ivermectin Impurity H |

| Synonyms | 22,23-dihydroavermectin B1a | Ivermectin B1a monosaccharide; 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a |

| Molecular Formula | C48H74O14[4] | C41H62O11[5] |

| Molecular Weight | 875.1 g/mol | 730.9 g/mol |

| CAS Number | 70209-81-3 (for B1a component) | 71837-27-9 |

| General Structure | Macrocyclic lactone with a disaccharide moiety | Macrocyclic lactone with a monosaccharide moiety |

Mechanism of Action and Biological Activity

The key therapeutic difference between Ivermectin and Impurity H lies in their interaction with the primary target in invertebrates: glutamate-gated chloride channels (GluCls).

Ivermectin:

Ivermectin acts as a potent positive allosteric modulator of GluCls in the nerve and muscle cells of invertebrates. Its binding to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane. This, in turn, causes paralysis and death of the parasite.

In addition to its antiparasitic activity, Ivermectin has been shown to modulate several signaling pathways in mammalian cells, although the therapeutic relevance of these findings is still under investigation. These pathways include:

-

Wnt/β-catenin Signaling: Ivermectin can inhibit this pathway, which is often dysregulated in cancer, by interacting with the TELO2 protein.

-

AMPK/mTOR Signaling: Ivermectin has been observed to activate the AMPK/mTOR pathway, leading to autophagy and cytotoxicity in certain cell lines.

Ivermectin Impurity H:

In contrast to the parent compound, Ivermectin Impurity H is reported to be devoid of the paralytic activity characteristic of Ivermectin. This strongly suggests a significantly reduced or altered interaction with glutamate-gated chloride channels. However, it has been shown to be a potent inhibitor of nematode larval development . This indicates that while it may not induce the rapid paralysis seen with Ivermectin, it still possesses biological activity that can disrupt the parasite life cycle. The precise molecular targets and mechanisms underlying this developmental inhibition are not as well-characterized as the primary mechanism of Ivermectin. There is currently a lack of specific data on the effects of Impurity H on the Wnt/β-catenin or AMPK/mTOR signaling pathways.

Experimental Protocols

The differentiation and quantification of Ivermectin and Impurity H are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Quantification of Ivermectin and Impurity H

Objective: To separate and quantify Ivermectin from its related substances, including Impurity H, in a bulk drug substance.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile and/or methanol) and water is employed. The exact ratio may need optimization depending on the specific column and system. A common mobile phase composition is a mixture of acetonitrile and methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: UV detection at 245 nm is commonly used for both Ivermectin and its impurities.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

-

-

Sample Preparation:

-

Standard Solution: Prepare a standard solution of Ivermectin Reference Standard and Ivermectin Impurity H Reference Standard of known concentrations in the mobile phase or a suitable solvent like methanol.

-

Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in the same solvent to achieve a known concentration.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for Ivermectin and Impurity H.

-

-

Calculation:

-

The amount of Impurity H in the sample can be calculated by comparing its peak area to the peak area of the Impurity H standard.

-

Visualizations

Logical Relationship between Ivermectin and Impurity H

Caption: Formation of Impurity H from Ivermectin.

Ivermectin's Primary Mechanism of Action

Caption: Ivermectin's effect on glutamate-gated chloride channels.

Ivermectin's Influence on Wnt/β-catenin Signaling

Caption: Ivermectin's inhibitory effect on the Wnt signaling pathway.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of Ivermectin and Impurity H.

References

Unveiling the Enigmatic Bioactivity of Ivermectin Impurity H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a cornerstone of antiparasitic therapy, is a complex macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. The final pharmaceutical product is a mixture primarily composed of 22,23-dihydroavermectin B1a and B1b. During its synthesis and storage, various impurities can arise, one of which is Ivermectin Impurity H. Chemically identified as the Ivermectin B1a monosaccharide derivative—specifically 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a—this compound's biological profile is of significant interest for understanding the overall safety and efficacy of ivermectin formulations. This technical guide consolidates the current, albeit limited, knowledge on the potential biological activities of Ivermectin Impurity H, offering insights into its divergent effects compared to the parent compound.

Comparative Biological Activity: Ivermectin vs. Ivermectin Impurity H

While comprehensive studies on Ivermectin Impurity H are scarce, existing research on ivermectin analogs, particularly monosaccharide derivatives, allows for a preliminary assessment of its biological activity. The primary distinction lies in the sugar moiety attached at the C-13 position of the macrocyclic lactone core. Ivermectin possesses a disaccharide (oleandrose-oleandrose), whereas Impurity H has only a single oleandrose sugar.

Anthelmintic Properties

A notable divergence in activity is observed in the context of its anthelmintic effects. Ivermectin Impurity H has been identified as a potent inhibitor of nematode larval development.[1][2] However, it is reported to be devoid of the paralytic activity characteristic of the parent ivermectin molecule. This suggests that while the monosaccharide can interfere with developmental processes in nematodes, it may not effectively modulate the glutamate-gated chloride channels (GluCls) in the same manner as ivermectin, which leads to flaccid paralysis of the parasite.

Interaction with Ion Channels

Crucially, structure-activity relationship studies on ivermectin and its analogs have revealed that the large disaccharide moiety is not a prerequisite for its activity on certain mammalian ion channels.[3][4] This strongly indicates that Ivermectin Impurity H likely retains activity as a positive allosteric modulator of the human P2X4 receptor and as a full agonist at the GABAA α1β3γ2 receptor.

Quantitative Data Summary

The available quantitative data for the biological activity of Ivermectin Impurity H is limited. The following tables summarize the known values and provide context by comparing them with the parent compound, ivermectin. It is important to note that the data for P2X4 and GABAA receptor modulation by the monosaccharide is inferred from studies stating the disaccharide is not required for activity, and specific EC50/IC50 values for the impurity are not yet published.

| Compound | Assay | Organism/Target | Activity Metric | Value | Reference |

| Ivermectin Impurity H | Larval Development Assay | Haemonchus contortus | Min. Conc. for Full Activity | 0.001 µg/mL | [2] |

| Ivermectin | Larval Development Assay | Cyathostomin nematodes | LC50 | 7.57 nM (IVM-1 analog) |

| Compound | Target Receptor | Effect | EC50 (Ivermectin) | Inferred Activity of Impurity H | Reference (Ivermectin) |

| Ivermectin | Human P2X4 Receptor | Positive Allosteric Modulator | ~0.25 µM - 1 µM | Likely Active | |

| Ivermectin | Human GABAA Receptor | Agonist / Positive Allosteric Modulator | ~2-7 µM (Agonist) | Likely Active |

Experimental Protocols

Nematode Larval Development Assay (LDA)

This assay is crucial for determining the inhibitory effects of compounds on the developmental stages of parasitic nematodes.

Objective: To assess the concentration-dependent inhibition of nematode egg hatching and larval development to the third-stage (L3) larvae.

Methodology:

-

Egg Recovery: Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected donor animals and purified.

-

Assay Setup: The assay is typically conducted in 96-well microtiter plates. A standardized number of eggs (e.g., 50-100) are added to each well containing a nutrient medium.

-

Compound Addition: Ivermectin Impurity H is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations in the wells. Control wells receive the solvent alone.

-

Incubation: Plates are incubated at a controlled temperature (e.g., 27°C) and humidity for a period that allows for the development of eggs to L3 larvae in the control wells (typically 6-7 days).

-

Development Assessment: After incubation, the development in each well is halted (e.g., with Lugol's iodine solution). The number of eggs, L1, L2, and L3 larvae are counted under an inverted microscope.

-

Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each concentration relative to the control. An IC50 value (the concentration that inhibits 50% of larval development) can be determined by non-linear regression analysis.

Intracellular Calcium Assay for P2X4 Receptor Modulation

This assay measures the potentiation of ATP-induced calcium influx by a modulator like Ivermectin Impurity H in cells expressing the P2X4 receptor.

Objective: To quantify the positive allosteric modulation of the human P2X4 receptor.

Methodology:

-

Cell Culture: A suitable cell line (e.g., 1321N1 or HEK293) stably expressing the human P2X4 receptor is seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at 37°C.

-

Compound Incubation: The cells are then incubated with various concentrations of Ivermectin Impurity H or a vehicle control.

-

Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of an ATP solution at a concentration that elicits a submaximal response (e.g., the EC20 concentration).

-

Data Acquisition: Fluorescence is continuously monitored before and after the addition of ATP to measure the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is calculated for each concentration of the test compound. The potentiation of the ATP response is then plotted against the compound concentration to determine the EC50 of the modulatory effect.

Membrane Potential Assay for GABAA Receptor Activity

This assay is used to determine the agonist activity of a compound at the GABAA receptor by measuring changes in the cell membrane potential.

Objective: To measure the activation of the human GABAA α1β3γ2 receptor.

Methodology:

-

Cell Culture: A cell line stably expressing the human GABAA α1β3γ2 receptor (e.g., L(tk-) cells) is seeded in 96-well plates.

-

Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., FMP-Red dye) according to the manufacturer's instructions.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline reading is taken. Various concentrations of Ivermectin Impurity H, a known GABAA agonist (e.g., GABA itself as a positive control), or a vehicle control are added to the wells.

-

Signal Measurement: The change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx through the activated GABAA receptor, is measured over time.

-

Data Analysis: The maximum change in fluorescence is plotted against the compound concentration to generate a dose-response curve and determine the EC50 for receptor activation.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling Pathway

The P2X4 receptor is an ATP-gated ion channel. Its activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases intracellular calcium concentration. This can trigger various downstream cellular responses depending on the cell type. Ivermectin and likely its monosaccharide impurity act as positive allosteric modulators, enhancing the receptor's response to ATP.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ivermectin Impurity H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. During its synthesis and storage, process-related impurities and degradation products can arise. Ivermectin Impurity H, identified as a monosaccharide derivative of Ivermectin B1a, is one such potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.[1][2] This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of Ivermectin Impurity H.

Ivermectin Impurity H:

-

Chemical Name: (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]

-

Molecular Formula: C41H62O11[1]

-

CAS Number: 71837-27-9[1]

Principle

This method utilizes reversed-phase HPLC with gradient elution to achieve a clear separation of Ivermectin from its related substances, including Impurity H. The separation is performed on a C18 stationary phase, and the analytes are detected by ultraviolet (UV) absorption. The gradient elution allows for the effective separation of compounds with a range of polarities.

Experimental Protocol

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Ivermectin Reference Standard

-

Ivermectin Impurity H Reference Standard

-

Drug substance or product to be tested

Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions

A stability-indicating RP-HPLC method is crucial for resolving Ivermectin from its process-related impurities and degradation products. The following conditions are recommended:

| Parameter | Recommended Setting |

| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 30 | 70 |

| 5 | 30 | 70 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 30 | 70 |

| 30 | 30 | 70 |

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water (70:30, v/v).

-

Standard Stock Solution (Ivermectin): Accurately weigh and dissolve about 25 mg of Ivermectin Reference Standard in 50 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.

-

Standard Stock Solution (Impurity H): Accurately weigh and dissolve about 5 mg of Ivermectin Impurity H Reference Standard in 50 mL of diluent to obtain a concentration of approximately 0.1 mg/mL.

-

System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Ivermectin and 0.01 mg/mL of Ivermectin Impurity H in the diluent.

-

Sample Solution: Accurately weigh and dissolve a quantity of the drug substance or product equivalent to 25 mg of Ivermectin in 50 mL of diluent.

Data Presentation

System Suitability

The system suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (for Ivermectin peak) | Not more than 2.0 |

| Theoretical Plates (for Ivermectin peak) | Not less than 2000 |

| Resolution (between Ivermectin and Impurity H) | Not less than 2.0 |

| %RSD for replicate injections (area of Ivermectin) | Not more than 2.0% |

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the expected performance of the method.

Table 3: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Ivermectin Impurity H | 0.1 - 5.0 | ≥ 0.999 |

Table 4: Accuracy (Recovery)

| Analyte | Spiked Concentration Level | Mean Recovery (%) |

| Ivermectin Impurity H | 50% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 | |

| 150% | 98.0 - 102.0 |

Table 5: Precision (Repeatability and Intermediate Precision)

| Analyte | Parameter | %RSD |

| Ivermectin Impurity H | Repeatability (n=6) | ≤ 2.0% |

| Intermediate Precision (n=6) | ≤ 2.0% |

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Ivermectin Impurity H | Approx. 0.05 | Approx. 0.15 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of Ivermectin Impurity H.

Logical Relationship of Ivermectin and Impurity H

Caption: Formation of Ivermectin Impurity H from Ivermectin.

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, and precise for the determination of Ivermectin Impurity H in drug substances and pharmaceutical products. The stability-indicating nature of the method ensures that Impurity H can be reliably quantified in the presence of the active pharmaceutical ingredient and other related substances. This application note provides a comprehensive protocol for researchers and quality control analysts involved in the development and manufacturing of Ivermectin.

References

Application Note: High-Throughput LC-MS/MS Protocol for the Detection of Ivermectin Impurity H

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivermectin Impurity H, a known process-related impurity. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate detection and quantification of this impurity in bulk drug substances or pharmaceutical formulations. The methodology employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] Ivermectin Impurity H, identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant process-related impurity.[2] This document provides a detailed protocol for its detection and quantification using LC-MS/MS, a technique well-suited for the analysis of complex mixtures due to its high sensitivity and specificity.[4]

Experimental

Materials and Reagents

-

Ivermectin Reference Standard (Purity >94%)

-

Ivermectin Impurity H Reference Standard

-

Ivermectin-D2 (Isotope-labelled Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

Sample Preparation

A simple protein precipitation method is employed for sample preparation from plasma, which can be adapted for dissolution of bulk drug substance.

-

To 25µL of plasma in a 1.5mL microcentrifuge tube, add 5µL of the internal standard solution (Ivermectin-D2, 25 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 500µL of a reconstitution solution (80% methanol with 0.1% formic acid: 20% 25mM ammonium formate in water).

-

Vortex the tube for 5 minutes.

-

Centrifuge at 5,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.

For bulk drug substance analysis, dissolve an accurately weighed amount of the sample in methanol to achieve a suitable concentration for analysis and proceed with dilution in the reconstitution solution.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | Nexra LC-40 UPLC or equivalent |

| Column | Kinetex EVO C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent C18 column |

| Mobile Phase A | 25 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Isocratic or a shallow gradient optimized for separation of Ivermectin and Impurity H |

| Flow Rate | 0.3 - 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| MS System | AB Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 450 °C |

| Ion Spray Voltage | 3.0 kV (Positive Mode) |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ivermectin | 897.6 [M+Na]+ | 753.4 | Optimized |

| Ivermectin Impurity H | 731.9 [M+H]+ | Optimized | Optimized |

| Ivermectin-D2 (IS) | 899.6 [M+Na]+ | 755.4 | Optimized |

Note: The precursor for Ivermectin is often observed as a sodium adduct [M+Na]+ or an ammonium adduct [M+NH4]+. The precursor for Impurity H is predicted based on its molecular weight of 730.92 g/mol . Product ions and collision energies should be optimized for the specific instrument used.

Results and Discussion

This method is designed to provide excellent chromatographic resolution between Ivermectin and Impurity H. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The limit of detection (LOD) and limit of quantification (LOQ) for Ivermectin in similar methods have been reported in the low ng/mL range, and comparable sensitivity is expected for Impurity H.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Ivermectin Impurity H.

Conclusion

The described LC-MS/MS protocol provides a reliable and sensitive method for the determination of Ivermectin Impurity H in various sample matrices. The combination of a simple and effective sample preparation technique with the high selectivity of tandem mass spectrometry makes this method suitable for routine quality control and research applications in the pharmaceutical industry. The provided instrumental parameters can serve as a starting point for method development and validation on different LC-MS/MS platforms.

References

- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ivermectin Impurity H Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and detailed protocols for the effective use of the Ivermectin Impurity H reference standard in analytical research and quality control environments. Ivermectin Impurity H is a critical component in the analysis of Ivermectin drug substances and formulations, ensuring the accuracy and reliability of analytical methods.

Introduction

Ivermectin is a widely used anti-parasitic agent.[1] During its synthesis and storage, various impurities can arise. Ivermectin Impurity H, chemically known as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a known impurity of Ivermectin.[1][2] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. The use of a well-characterized reference standard for Ivermectin Impurity H is therefore essential for accurate identification and quantification in analytical testing.

Product Information

Several suppliers offer Ivermectin Impurity H reference standards. While specific details may vary, the general specifications are summarized below. It is crucial to obtain the certificate of analysis (CoA) from your specific supplier for detailed information.

Table 1: General Specifications of Ivermectin Impurity H Reference Standard

| Parameter | Typical Specification |

| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a |

| Synonyms | Ivermectin B1a Mono-Sugar Derivative |

| CAS Number | 71837-27-9 |

| Molecular Formula | C41H62O11 |

| Molecular Weight | 730.92 g/mol |

| Purity (by HPLC) | ≥95% |

| Storage | -20°C, under an inert atmosphere |

| Documentation | Certificate of Analysis (CoA), HPLC, Mass Spectrometry, 1H-NMR data |

Analytical Workflow for Ivermectin Impurity H

The following diagram outlines the general workflow for the identification and quantification of Ivermectin Impurity H in a sample.

Caption: Analytical workflow for the analysis of Ivermectin Impurity H.

Experimental Protocols

The following protocols are provided as a general guideline. Method validation and optimization are essential for specific applications and laboratory conditions.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare solutions of the Ivermectin Impurity H reference standard and the test sample for HPLC analysis.

Materials:

-

Ivermectin Impurity H Reference Standard

-

Ivermectin test sample (API or formulation)

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Sonicator

Procedure:

-

Standard Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of the Ivermectin Impurity H reference standard.

-

Transfer the weighed standard to a 100 mL volumetric flask.

-

Add approximately 80 mL of methanol and sonicate for 10 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

-

-

Working Standard Solution Preparation (e.g., 1 µg/mL):

-

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to the mark with methanol and mix thoroughly. This concentration may need to be adjusted based on the expected impurity levels in the sample.

-

-

Sample Solution Preparation (e.g., 1 mg/mL of Ivermectin):

-

Accurately weigh approximately 100 mg of the Ivermectin test sample.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 80 mL of methanol and sonicate for 15 minutes or until fully dispersed.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

-

-

Filtration:

-

Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into HPLC vials.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Identification and Quantification

Objective: To separate, identify, and quantify Ivermectin Impurity H in a test sample using Reversed-Phase HPLC. The following conditions are based on established methods for ivermectin and its impurities.[3][4]

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A system with a gradient or isocratic pump, autosampler, column oven, and UV detector. |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Extend-C18) or equivalent. |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |

| Gradient Elution | A gradient may be necessary to separate all impurities. An example gradient could be: Time (min) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 245 nm |

| Injection Volume | 20 µL |

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Standard Injection: Inject the Working Standard Solution to determine the retention time and peak area of Ivermectin Impurity H.

-

Sample Injection: Inject the Sample Solution to identify and quantify Ivermectin Impurity H.

-

Identification: The retention time of any peak in the sample chromatogram should correspond to the retention time of the Ivermectin Impurity H peak in the standard chromatogram.

-

Quantification: Use the external standard method to calculate the concentration of Ivermectin Impurity H in the sample.

Calculation:

The percentage of Ivermectin Impurity H in the test sample can be calculated using the following formula:

Where:

-

Area_Impurity_Sample is the peak area of Impurity H in the sample chromatogram.

-

Area_Standard is the peak area of Impurity H in the standard chromatogram.

-

Conc_Standard is the concentration of the Ivermectin Impurity H working standard solution (e.g., in µg/mL).

-

Conc_Sample is the concentration of the Ivermectin sample solution (e.g., in µg/mL).

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | Not more than 2.0 for the Ivermectin Impurity H peak. |

| Theoretical Plates | Not less than 2000 for the Ivermectin Impurity H peak. |

| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the standard solution. |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the identification and quantification process.

Caption: Logical flow for impurity identification and quantification.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. It is the responsibility of the user to validate any analytical method for its intended use. Always consult the relevant pharmacopeial monographs and regulatory guidelines.

References

- 1. allmpus.com [allmpus.com]

- 2. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpaonline.com [ajpaonline.com]

Application Notes and Protocols for the Analysis of Ivermectin Impurity H

These application notes provide a comprehensive guide for the identification and quantification of Ivermectin Impurity H, a known related substance of the antiparasitic drug Ivermectin. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Ivermectin and its impurities.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard of Ivermectin Impurity H would typically include the following information. The data presented here is representative and should be verified with the specific lot of the reference standard being used.

Table 1: General Information for Ivermectin Impurity H

| Parameter | Specification |

| Product Name | Ivermectin Impurity H |

| Synonyms | Ivermectin B1a Mono-Sugar Derivative; 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2] |

| CAS Number | 71837-27-9[1][3][4] |

| Molecular Formula | C₄₁H₆₂O₁₁ |

| Molecular Weight | 730.9 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at -20°C under an inert atmosphere |

Table 2: Analytical Data for Ivermectin Impurity H

| Analytical Test | Method | Specification | Representative Result |

| Identification | ¹H NMR | Conforms to structure | Conforms |

| Identification | Mass Spectrometry | Conforms to structure | Conforms |

| Purity | HPLC (UV, 245 nm) | ≥ 95.0% | 98.5% |

| Potency | TGA | Report Value | Conforms |

| Infrared Spectrum | IR | Conforms to reference spectrum | Conforms |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ivermectin Impurity H

This protocol describes a reversed-phase HPLC method for the determination of the purity of Ivermectin Impurity H and for the quantification of this impurity in bulk Ivermectin samples.

2.1.1. Materials and Reagents

-

Ivermectin Impurity H Reference Standard

-

Ivermectin Bulk Drug Substance

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

USP Diluent / EP Diluent (Methanol)

2.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |

| Gradient Elution | Time (min) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

2.1.3. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Ivermectin Impurity H Reference Standard in methanol to obtain a final concentration of approximately 0.004 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in methanol to obtain a final concentration of approximately 0.4 mg/mL.

2.1.4. System Suitability

Inject the Standard Solution and verify the following system suitability parameters:

-

Tailing Factor: Not more than 2.0 for the Ivermectin Impurity H peak.

-

Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

2.1.5. Analysis

Inject the methanol (as a blank), the Standard Solution, and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.

2.1.6. Calculation of Purity

The percentage of each impurity in the Ivermectin bulk drug substance can be calculated using the following formula:

% Impurity = (rU / rS) × (CS / CU) × 100

Where:

-

rU = Peak response of the impurity from the Sample Solution

-

rS = Peak response of the corresponding impurity from the Standard Solution

-

CS = Concentration of the impurity in the Standard Solution (mg/mL)

-

CU = Concentration of Ivermectin in the Sample Solution (mg/mL)

Visualizations

Experimental Workflow for HPLC Analysis of Ivermectin Impurity H

The following diagram illustrates the general workflow for the analysis of Ivermectin Impurity H using HPLC.

Caption: Workflow for the HPLC analysis of Ivermectin Impurity H.

Conceptual Diagram of Potential Ivermectin Molecular Interactions

This diagram illustrates a conceptual model of the potential multi-targeted mode of action of Ivermectin and its related compounds, based on in silico studies.

Caption: Potential molecular interactions of Ivermectin and its impurities.

References

Application Notes & Protocols: Quantitative Analysis of Ivermectin Impurity H in Bulk Drug

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its quality, safety, and efficacy. Ivermectin Impurity H, chemically known as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a specified impurity in the European Pharmacopoeia (EP).[1] This document provides a detailed protocol for the quantitative analysis of Ivermectin Impurity H in ivermectin bulk drug substance using High-Performance Liquid Chromatography (HPLC), aligning with pharmacopeial guidelines.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ivermectin.

Experimental Protocol: HPLC Analysis of Ivermectin Impurity H

This protocol is based on the principles of reversed-phase HPLC as described in the European Pharmacopoeia for the analysis of ivermectin and its related substances.[1]

1. Materials and Reagents

-

Ivermectin Bulk Drug Substance (Sample)

-

Ivermectin EP Impurity H Reference Standard (CAS No: 71837-27-9)[][3]

-

Ivermectin CRS (European Pharmacopoeia Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Ultrapure)

-

Ortho-phosphoric acid (for pH adjustment, if necessary)

2. Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Apex ODS, or equivalent)[4] |

| Mobile Phase | Acetonitrile, methanol, and water (e.g., 53:27.5:19.5 v/v/v). The composition may be adjusted for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately twice the retention time of the main ivermectin (H2B1a) peak. |

3. Preparation of Solutions

-

Diluent: Methanol

-

Test Solution: Accurately weigh and dissolve about 40.0 mg of the ivermectin bulk drug substance in the diluent and dilute to 50.0 mL in a volumetric flask.

-

Reference Solution (a) - Ivermectin: Accurately weigh and dissolve about 40.0 mg of Ivermectin CRS in the diluent and dilute to 50.0 mL in a volumetric flask.

-

Reference Solution (b) - Impurity H: Prepare a stock solution of Ivermectin Impurity H reference standard in the diluent. Further dilute to a concentration that is appropriate for the specified limit of the impurity (e.g., 0.5% of the test solution concentration).

-

System Suitability Solution: A solution containing both Ivermectin CRS and Ivermectin Impurity H CRS at appropriate concentrations to verify resolution.

4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the System Suitability Solution and verify that the system suitability requirements are met (see Table 1).

-

Inject the Reference Solution (b) and record the peak area for Impurity H.

-

Inject the Test Solution and record the chromatogram.

-

Identify the peak for Impurity H in the Test Solution chromatogram based on its relative retention time (RRT) with respect to the main ivermectin H2B1a peak.

5. Calculation

The percentage of Ivermectin Impurity H in the ivermectin bulk drug substance is calculated using the following formula:

% Impurity H = (Area_Imp_H_Sample / Area_Imp_H_Std) * (Conc_Std / Conc_Sample) * 100

Where:

-

Area_Imp_H_Sample is the peak area of Impurity H in the Test Solution.

-

Area_Imp_H_Std is the peak area of Impurity H in the Reference Solution (b).

-

Conc_Std is the concentration of Impurity H in the Reference Solution (b).

-

Conc_Sample is the concentration of ivermectin in the Test Solution.

A relative response factor (RRF) should be determined and applied if the response of Impurity H is significantly different from that of ivermectin.

Quantitative Data and System Suitability

Table 1: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Resolution | The resolution between the ivermectin H2B1b and H2B1a peaks should be not less than 3.0. |

| Tailing Factor | The tailing factor for the ivermectin H2B1a peak should be not more than 2.5. |

| Signal-to-Noise Ratio | The signal-to-noise ratio for the principal peak in the chromatogram of the diluted reference solution should be at least 10. |

| Relative Standard Deviation (RSD) | The RSD for replicate injections of the ivermectin H2B1a peak area should be not more than 2.0%. |

Table 2: Impurity Acceptance Criteria (based on European Pharmacopoeia)

| Impurity Name | Chemical Name | Acceptance Limit |

| Ivermectin Impurity H | 4′-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | Not more than 0.5% |

| Other specified and unspecified impurities | - | As per monograph |

| Total Impurities | - | Not more than 4.0% |

Table 3: Example Method Validation Data for Ivermectin Impurities (Illustrative)

| Parameter | Result |

| Linearity (r²) | > 0.999 for ivermectin and its related substances. |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

| Accuracy (% Recovery) | Typically within 98.0% to 102.0% for spiked impurity samples. |

| Precision (% RSD) | Intraday and interday precision for the determination of impurities is typically less than 5.0%. |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Ivermectin Impurity H.

Caption: Logical relationship of Ivermectin Impurity H to the bulk drug specification.

References

Application Notes and Protocols for the Isolation and Purification of Ivermectin Impurity H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones. During its synthesis and storage, various impurities can arise, which require careful identification, characterization, and control to ensure the safety and efficacy of the final drug product. Ivermectin Impurity H, also known as Ivermectin B1a monosaccharide, is a key degradation product formed through the hydrolysis of the terminal disaccharide unit of the Ivermectin B1a molecule.[1][2][] This impurity is of significant interest in quality control and stability studies of Ivermectin.

These application notes provide detailed protocols for the targeted generation, isolation, and purification of Ivermectin Impurity H. The methods described herein are designed to yield a highly purified standard of this impurity, suitable for use in analytical method development, validation, and as a reference standard in routine quality control testing.

Generation of Ivermectin Impurity H via Forced Degradation

Ivermectin Impurity H can be reliably generated through the controlled acid-catalyzed hydrolysis of Ivermectin. This process selectively cleaves the terminal oleandrose sugar from the disaccharide chain of the Ivermectin B1a molecule.

Protocol: Acidic Hydrolysis of Ivermectin

Objective: To generate a sufficient quantity of Ivermectin Impurity H for subsequent purification.

Materials:

-

Ivermectin bulk drug substance

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 0.5 M

-

Sodium hydroxide (NaOH), 0.5 M

-

Purified water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Dissolution: Dissolve approximately 1.0 g of Ivermectin bulk drug in 100 mL of acetonitrile in a round-bottom flask.

-

Acidification: To the stirred solution, add 100 mL of 0.5 M hydrochloric acid.

-

Hydrolysis: Allow the reaction to proceed at room temperature with continuous stirring for approximately 24 hours. The reaction progress can be monitored by analytical HPLC to determine the optimal reaction time for maximizing the yield of Impurity H while minimizing the formation of the aglycone byproduct.

-

Neutralization: After the desired level of degradation is achieved, carefully add 100 mL of 0.5 M sodium hydroxide to neutralize the solution to a pH of approximately 7.0.

-

Dilution: Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain in solution.

-

Storage: The resulting solution, containing a mixture of Ivermectin, Ivermectin Impurity H, and other degradation products, is now ready for purification by preparative HPLC. If not used immediately, store the solution at 2-8°C.

Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is the method of choice for isolating Ivermectin Impurity H from the complex mixture generated during forced degradation. The following protocol provides a starting point for method development and can be optimized based on the specific instrumentation and column used.

Protocol: Preparative HPLC Purification of Ivermectin Impurity H

Objective: To isolate Ivermectin Impurity H with a high degree of purity.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump and a UV detector

-

Reverse-phase C18 preparative column (e.g., 250 x 50 mm, 10 µm particle size)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Fraction collector

-

Rotary evaporator

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 250 x 50 mm, 10 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 100 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 5-10 mL of the degradation mixture |

| Column Temperature | Ambient |

Table 1: Preparative HPLC Gradient Program

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0 | 60 |

| 40 | 80 |

| 41 | 100 |

| 45 | 100 |

Procedure:

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.

-

Sample Injection: Inject the prepared degradation mixture onto the column.

-

Chromatographic Separation: Run the gradient program as detailed in Table 1.

-

Fraction Collection: Collect fractions based on the UV chromatogram. Ivermectin Impurity H is expected to elute before the parent Ivermectin peak due to its increased polarity.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Concentration: Pool the fractions containing Ivermectin Impurity H of the desired purity (typically >95%).

-

Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.

-

Drying: Dry the resulting solid residue under high vacuum to obtain the purified Ivermectin Impurity H.

Data Presentation

The following tables summarize the key chemical properties of Ivermectin Impurity H and the expected outcomes of the isolation and purification process.

Table 2: Chemical and Physical Properties of Ivermectin Impurity H

| Property | Value | Reference |

| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | [1] |

| Synonyms | Ivermectin B1a Mono-Sugar Derivative, Ivermectin B1a monosaccharide | [1] |

| CAS Number | 71837-27-9 | |

| Molecular Formula | C41H62O11 | |

| Molecular Weight | 730.92 g/mol |

Table 3: Typical Performance Data for the Isolation and Purification of Ivermectin Impurity H

| Parameter | Typical Value |

| Yield from Forced Degradation | 10-20% (relative to starting Ivermectin) |

| Purity after Preparative HPLC | >95% |

| Recovery from Preparative HPLC | 70-85% |

Experimental Workflows and Diagrams

Workflow for Generation and Isolation of Ivermectin Impurity H

The overall process for generating and isolating Ivermectin Impurity H is depicted in the following workflow diagram.

Caption: Workflow for the generation and purification of Ivermectin Impurity H.

Signaling Pathway: Formation of Ivermectin Impurity H

The formation of Ivermectin Impurity H is a chemical degradation pathway, not a biological signaling pathway. The diagram below illustrates the chemical transformation.

Caption: Chemical degradation pathway of Ivermectin to Impurity H.

Conclusion

The protocols outlined in these application notes provide a robust and reproducible method for the generation, isolation, and purification of Ivermectin Impurity H. The successful implementation of these procedures will enable researchers and quality control professionals to obtain a high-purity reference standard of this critical impurity, thereby supporting the development and commercialization of safe and effective Ivermectin products. The provided workflows and diagrams offer a clear visual representation of the experimental processes and chemical transformations involved.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Ivermectin Impurity H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring its safety and efficacy. Ivermectin Impurity H, identified as the monosaccharide derivative of Ivermectin B1a, is a potential process-related impurity or degradation product. Its formal chemical name is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, with the molecular formula C₄₁H₆₂O₁₁ and a CAS number of 71837-27-9.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their impurities. This document provides detailed application notes and protocols for the characterization of Ivermectin Impurity H using NMR spectroscopy.

Data Presentation: Predicted NMR Data for Ivermectin Impurity H

Due to the absence of publicly available, experimentally determined NMR data specifically for Ivermectin Impurity H, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known NMR assignments of the parent compound, Ivermectin B1a, and the structural difference, which is the absence of the terminal oleandrose sugar unit at the 4' position. The signals corresponding to the remaining sugar moiety and the aglycone are expected to be largely unperturbed, while the signals for the oleandrose unit attached at the 13-position will show minor shifts due to the change in the neighboring group.

Table 1: Predicted ¹H NMR Chemical Shifts for Ivermectin Impurity H in CDCl₃

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~4.7 | d | ~3.5 |

| H-2' | ~3.5 | m | |

| H-3' | ~3.1 | m | |

| H-4' | ~3.9 | m | |

| H-5' | ~3.4 | m | |

| H-6' (CH₃) | ~1.2 | d | ~6.2 |

| OCH₃ (C3') | ~3.5 | s | |

| ... | ... | ... | ... |

| Aglycone Protons | (Similar to Ivermectin B1a) |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ivermectin Impurity H in CDCl₃

| Assignment | Predicted Chemical Shift (ppm) |

| C-1' | ~98 |

| C-2' | ~70 |

| C-3' | ~78 |

| C-4' | ~72 |

| C-5' | ~70 |

| C-6' (CH₃) | ~18 |

| OCH₃ (C3') | ~58 |

| ... | ... |

| Aglycone Carbons | (Similar to Ivermectin B1a) |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the Ivermectin Impurity H reference standard into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Test Sample Preparation:

-

Accurately weigh a suitable amount of the ivermectin drug substance or product to be tested for impurities into a vial.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

-

If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the impurities.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the residue in approximately 0.7 mL of CDCl₃ with 0.03% v/v TMS and transfer to an NMR tube.

-

Protocol 2: ¹H NMR Data Acquisition

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse (zg30 or similar).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

-

Acquisition Time: ~4 seconds

-

-

Processing: